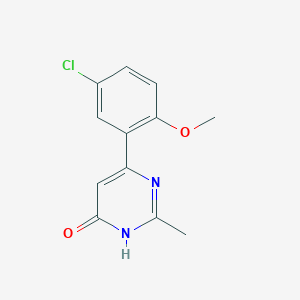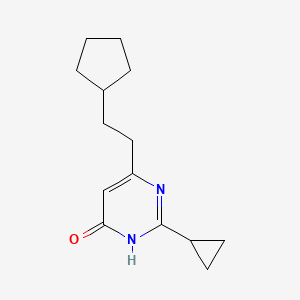
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows how these atoms are connected.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis was carried out.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and can provide information about the reactivity and stability of the compound.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. These properties can provide important information about the behavior of the compound under different conditions.科学的研究の応用
Antiviral Activity
6-Hydroxypyrimidines, related to the chemical structure of interest, have been studied for their potential in antiviral applications. Specifically, derivatives of 6-hydroxypyrimidines exhibited inhibitory effects against a range of viruses including herpes simplex, cytomegalovirus, and retroviruses like HIV. These compounds demonstrate pronounced activity particularly against retroviruses, suggesting their potential role in antiviral drug development (Holý et al., 2002).
Supramolecular Chemistry
Compounds structurally similar to the chemical , specifically ureidopyrimidones, have shown significant potential in supramolecular chemistry. The study highlights the high dimerization constant of ureidopyrimidones through hydrogen bonding, making them valuable in the development of supramolecular structures (Beijer et al., 1998).
Crystallography and Material Chemistry
Studies on related pyrimidin compounds, like cyprodinil, reveal their crystal structures and interactions. Understanding the crystal structures of such compounds is crucial in material chemistry for designing substances with desired physical and chemical properties (Jeon et al., 2015).
Quantum Chemical Insights and Reactivity
Research involving arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which share a core structure with the compound of interest, provides insights into their structural stability and reactivity. Such studies are instrumental in the field of chemical synthesis and drug design, offering understanding of how structural changes affect the properties of the compounds (Ali et al., 2021).
Safety And Hazards
Safety and hazard analysis involves identifying any potential risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact.
将来の方向性
Future directions could involve further studies to better understand the properties and potential applications of the compound. This could include more detailed studies of its reactivity, investigations into its biological activity, or development of methods to synthesize it more efficiently or in larger quantities.
特性
IUPAC Name |
4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSOKPNHHVNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)
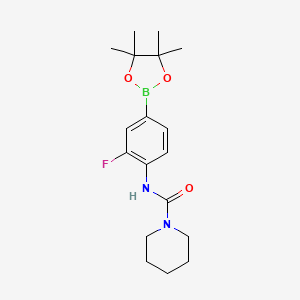
![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
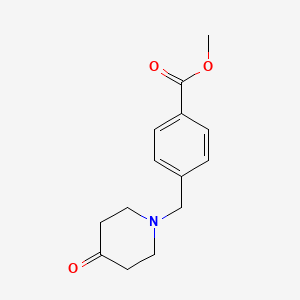
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)

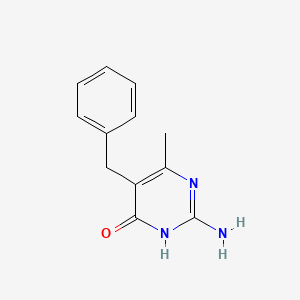
![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)
